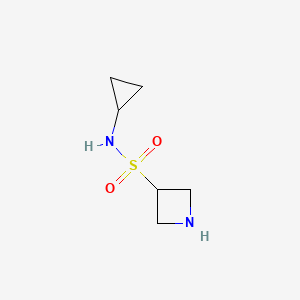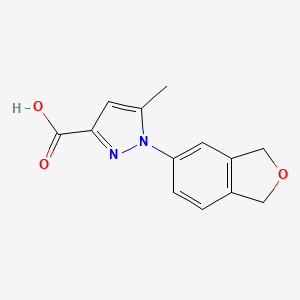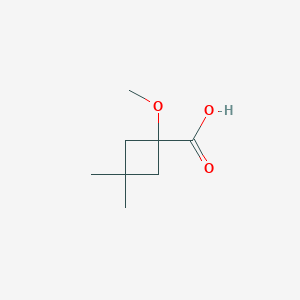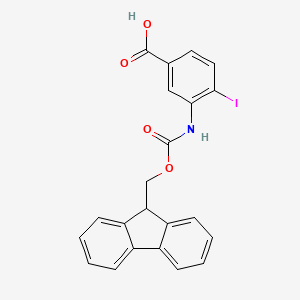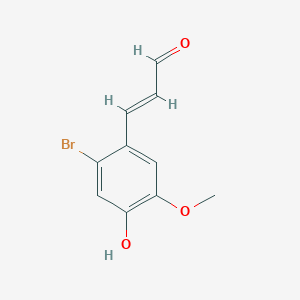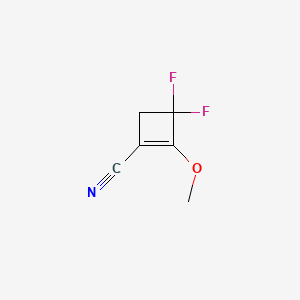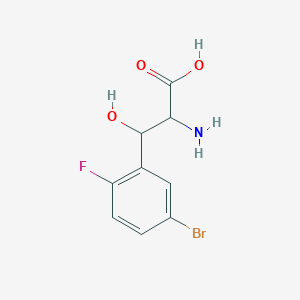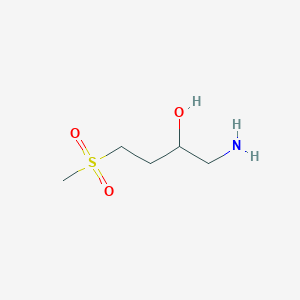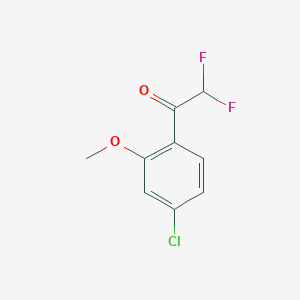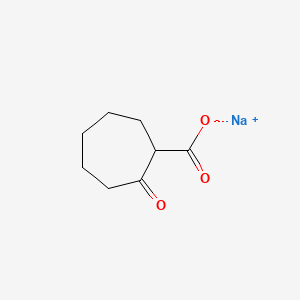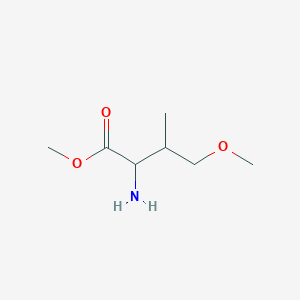
1-(3-Bromo-4-fluorophenyl)-3-ethoxyprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-fluorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound that features a bromo and fluoro substituent on a phenyl ring, along with an ethoxyprop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-fluorophenyl)-3-ethoxyprop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-4-fluorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Addition Reactions: The enone moiety can undergo Michael addition reactions with nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromo or fluoro groups.
Addition Reactions: Adducts formed by the addition of nucleophiles to the enone moiety.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-fluorophenyl)-3-ethoxyprop-2-en-1-one has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-3-ethoxyprop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
- 1-(3-Bromo-4-fluorophenyl)-4-phenyl-2-butanone
- 1-(3-Bromo-4-fluorophenyl)ethanol
- 3-Bromo-4-fluorophenylboronic acid
Comparison: 1-(3-Bromo-4-fluorophenyl)-3-ethoxyprop-2-en-1-one is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C11H10BrFO2 |
|---|---|
Peso molecular |
273.10 g/mol |
Nombre IUPAC |
(E)-1-(3-bromo-4-fluorophenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-6-5-11(14)8-3-4-10(13)9(12)7-8/h3-7H,2H2,1H3/b6-5+ |
Clave InChI |
OYFLQLIJUQKIAK-AATRIKPKSA-N |
SMILES isomérico |
CCO/C=C/C(=O)C1=CC(=C(C=C1)F)Br |
SMILES canónico |
CCOC=CC(=O)C1=CC(=C(C=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


